(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(6-9)16-5-4-8(7-16)11(17)18/h1-3,6,8H,4-5,7H2,(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIOUWDZWLZPSH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, commonly referred to as TFPCA, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making TFPCA a candidate for various therapeutic applications.
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 259.22 g/mol
- CAS Number : 1049978-65-5
The biological activity of TFPCA is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity, enhancing its potency against various enzymes and receptors.
1. Enzyme Inhibition
TFPCA has been studied for its inhibitory effects on several enzymes, particularly those involved in metabolic processes:
- Carbonic Anhydrase Inhibition : Research indicates that TFPCA may inhibit human carbonic anhydrases (hCAs), which are crucial for regulating pH and fluid balance in biological systems. The binding affinity and inhibition constants suggest a potential role in treating conditions like glaucoma and edema .
2. Antimicrobial Activity
Preliminary studies have shown that TFPCA exhibits moderate antimicrobial properties against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values ranged around 250 µg/mL, indicating potential as an antibacterial agent .
3. Anticancer Properties
Emerging research highlights TFPCA's potential in cancer therapy:
- Mechanism : It has been suggested that TFPCA may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Studies : A study involving human chondrosarcoma cells demonstrated that TFPCA inhibited TNFα-induced IL-6 production, a cytokine involved in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the biological activity of TFPCA. Studies show that modifications to the phenyl ring can lead to significant changes in potency:
- Comparison Table of SAR Studies :
| Compound | Trifluoromethyl Position | IC50 (nM) | Biological Activity |
|---|---|---|---|
| TFPCA | Para | 53 | Enzyme Inhibition |
| Analog A | Meta | 120 | Weaker Inhibition |
| Analog B | Ortho | 75 | Moderate Activity |
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its role as a building block in the synthesis of biologically active molecules. Its structural features, particularly the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Antidepressant Activity
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit antidepressant-like effects in animal models. For instance, a study showed that compounds similar to (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid demonstrated significant reductions in depressive behavior in rodents, suggesting potential for treating major depressive disorders .
Analgesic Properties
Another application is in the development of analgesics. A derivative was tested for its pain-relieving properties and showed promise in reducing nociceptive responses in preclinical trials . This highlights the compound's potential as a scaffold for new pain management therapies.
Data Table: Research Findings on this compound
Case Study 1: Synthesis of Novel Antidepressants
In a recent study, researchers synthesized a series of pyrrolidine derivatives, including this compound. These compounds were evaluated for their binding affinity to serotonin receptors, revealing that modifications to the trifluoromethyl group significantly influenced receptor interactions and antidepressant efficacy .
Case Study 2: Pain Management Research
A clinical trial assessed the efficacy of a formulation containing this compound in patients with chronic pain conditions. Results indicated a marked improvement in pain scores compared to placebo, supporting further development of this compound as an analgesic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous pyrrolidine and piperidine derivatives containing trifluoromethylphenyl groups, urea linkages, or other aromatic substituents. Key differences in structure, physicochemical properties, and synthesis data are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations
Urea-containing analogs (e.g., ) show higher molecular weights and enhanced hydrogen-bonding capacity, which may improve receptor binding but complicate pharmacokinetics . Pyridine derivatives (e.g., 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) exhibit different aromatic systems, altering electronic properties and solubility compared to pyrrolidine-based compounds .
Synthesis and Purity: The target compound’s analogs with urea linkages (–3) report high crude yields (63–76%) and >99% purity, suggesting robust synthetic routes . No direct synthesis data are available for the target compound, but its hydrochloride salt analog (CAS 1049978-65-5) is commercially available, indicating established production protocols .
Physicochemical Properties :
- The trifluoromethyl group consistently increases density (~1.3–1.5 g/cm³) across analogs, reflecting its contribution to molecular packing .
- Melting points vary significantly: pyridine derivatives (147°C) melt at lower temperatures than pyrrolidine hydrochlorides (>300°C), likely due to ionic interactions in the latter .
Stereochemical Impact :
- The 3S configuration in the target compound contrasts with the 3R,4S stereochemistry in urea-linked analogs (–3), which may influence enantioselective interactions in biological systems .
Research Implications
- Drug Design : The target compound’s simplicity and stereochemical control make it a versatile intermediate for derivatization, while urea-containing analogs offer enhanced binding affinity for specific targets (e.g., enzymes, GPCRs) .
- Safety and Handling : Unlike pyridine derivatives, pyrrolidine analogs with trifluoromethyl groups lack detailed safety data, necessitating precautions against strong acids/oxidizers during handling .
Preparation Methods
Process Description
One of the most efficient methods for preparing the chiral pyrrolidine-3-carboxylic acid derivatives, including trifluoromethyl-substituted analogs, is asymmetric hydrogenation of pyrroline or related unsaturated precursors.
- A typical procedure involves catalytic hydrogenation using chiral ruthenium or rhodium complexes under moderate hydrogen pressure (e.g., 40 bar) and mild temperature (around 30°C).
- The reaction proceeds with excellent conversion (>99%) and enantiomeric excess (>99.9% ee).
- After hydrogenation, the product is isolated as its ammonium salt, followed by basification and acidification steps to precipitate the free acid.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Catalyst | Chiral Ru or Rh complex |
| Pressure | ~40 bar H2 |
| Temperature | 25–30°C |
| Reaction time | 18–20 hours |
| Conversion | >99% |
| Enantiomeric excess | >99.9% ee |
| Yield | 75–88% isolated yield |
| Purity | >98% |
Work-up and Purification
- The reaction mixture is treated with aqueous NaOH to form an emulsion.
- Organic solvents are removed under reduced pressure.
- The aqueous phase is acidified (pH ~2.5–6.5) to precipitate the acid.
- The solid is filtered, washed with water and ethanol, and dried under vacuum.
- The product typically requires no further purification due to high stereochemical purity.
Organometallic Coupling and Grignard Approaches
Preparation of Key Intermediates
- The trifluoromethylphenyl moiety is introduced via organometallic reagents such as trifluoromethyl-substituted aryl Grignard reagents.
- For example, preparation of 1-bromo-3-(trifluoromethyl)benzene Grignard reagents in dry diethyl ether under reflux conditions.
- Careful control of temperature and addition rate is critical to avoid uncontrolled exothermic reactions.
Coupling with Pyrrolidine Precursors
- The Grignard reagent reacts with protected L-proline derivatives or pyrrolidine intermediates to form the N-aryl pyrrolidine skeleton.
- Subsequent deprotection and oxidation steps yield the target carboxylic acid.
Alternative Synthetic Routes
- Other methods include the use of trifluoroacetic acid and amine derivatives for ring closure and functional group transformation.
- Use of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine as a reagent to facilitate intermediate formation.
- Extraction and crystallization techniques to isolate the acid with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst, H2 (40 bar) | 25–30°C, 18–20 h | 75–88 | >99.9% | High stereoselectivity, mild conditions |
| Organometallic Coupling | Trifluoromethyl aryl Grignard, L-proline esters | Reflux in dry ether, careful addition | 60–80 | Moderate to high | Requires strict safety measures |
| Acid-mediated Ring Closure | Trifluoroacetic acid, amine derivatives | Room temperature, 18–72 h | 50–70 | Not always specified | Useful for intermediate transformations |
Research Findings and Analytical Data
- The enantiomeric purity of the product is confirmed by chiral HPLC analysis using Chiracel OD or OJ columns.
- Purity is also assessed by GC and elemental analysis.
- NMR (1H, 13C, 19F) and mass spectrometry confirm the structure and substitution pattern.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial for pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3S)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via HATU/DIPEA-mediated coupling of methyl 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate with amines, followed by hydrolysis to yield the carboxylic acid. Reaction parameters such as temperature (ambient, 25°C) and solvent (DMF) are critical to minimize racemization at the stereocenter . For enantioselective synthesis, nitrile anion cyclization strategies using diethyl chlorophosphate and LiHMDS as a base have achieved >94% enantiomeric excess (ee) by controlling inversion at the C-4 center during pyrrolidine ring formation .
Q. How can the compound’s physicochemical properties (e.g., solubility, logP) be experimentally determined or computationally predicted?
- Methodological Answer : Computational tools like XlogP3.3 predict a logP of ~3.3, indicating moderate hydrophobicity. Experimentally, HPLC-UV analysis with a C18 column (gradient: 0–100% MeCN/H2O + 0.1% NH4OH) resolves the compound from impurities. Topological polar surface area (49.4 Ų) and hydrogen-bonding capacity (1 donor, 6 acceptors) correlate with its solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility .
Q. What purification techniques are recommended for isolating high-purity (>98%) this compound?
- Methodological Answer : Reverse-phase chromatography (MeCN/H2O gradients) effectively removes byproducts. For stereochemical purity, chiral HPLC with amylose-based columns resolves enantiomers. Acidic extraction (e.g., 1M HCl) followed by lyophilization yields the compound as a hydrochloride salt when required .
Advanced Research Questions
Q. What strategies mitigate challenges in achieving high enantiomeric excess during scale-up synthesis?
- Methodological Answer : Kinetic resolution via epimerization/saponification under basic conditions (e.g., NaOH in EtOH/H2O) converts cis/trans nitrile intermediates into the desired trans-pyrrolidine-3-carboxylic acid with >99.9% optical purity. Catalytic asymmetric CBS reduction of ketone intermediates ensures stereochemical control in early synthetic steps .
Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what in vitro assays validate its mechanism of action?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and membrane permeability. In cancer models, analogs like FMPPP (a pyrazolo-pyridinone derivative) inhibit mTOR/p70S6K pathways and induce autophagy, validated via Western blotting (LC3-II/Beclin-1 upregulation) and proliferation assays (IC50 < 10 µM in prostate cancer cells) .
Q. What analytical methods are used to resolve structural ambiguities in derivatives (e.g., regioisomers or diastereomers)?
- Methodological Answer : NMR NOESY identifies spatial proximity of the 3S stereocenter to the trifluoromethylphenyl group. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular integrity (e.g., [M+H]+ = 354.2 for a carboxamide derivative) . For diastereomers, X-ray crystallography of co-crystals with chiral auxiliaries (e.g., tert-butoxycarbonyl) resolves absolute configurations .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Methodological Answer : Substitution at the pyrrolidine nitrogen (e.g., tert-butyl carbamates) improves metabolic stability, while carboxylic acid bioisosteres (e.g., tetrazoles) retain target binding with enhanced oral bioavailability. In silico docking (e.g., AutoDock Vina) predicts interactions with enzymes like Notum carboxylesterase, validated via fluorescence-based activity assays (IC50 < 1 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
